molecular formula C7H11NO5S B6603222 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid CAS No. 26924-28-7

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid

Cat. No.: B6603222
CAS No.: 26924-28-7
M. Wt: 221.23 g/mol
InChI Key: VHBNOXBGFQQNSF-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is a sulfur-containing amino acid derivative characterized by a 2-acetamidopropanoic acid backbone with a carboxymethylsulfanyl (-SCH2COOH) substituent at the third carbon. Its molecular formula is C7H11NO5S, with a molecular weight of 221.23 g/mol (CAS: 26924-28-7) .

Properties

IUPAC Name

2-acetamido-3-(carboxymethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNOXBGFQQNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the carboxymethyl, sulfanyl, and acetamido groups. One common method involves the reaction of 2-acetamidopropanoic acid with a thiol-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid with structurally related compounds, emphasizing functional group variations and their implications:

Compound Name Molecular Formula Substituent at C3 Key Features Reported Activity/Applications Reference
3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid C7H11NO5S -SCH2COOH Carboxylic acid group enhances solubility; potential thiol reactivity. Limited direct data; analogs show cytostatic activity.
(2S)-3-[(2-Carbamoylethyl)sulfanyl]-2-acetamidopropanoic acid C8H14N2O4S -SCH2CH2CONH2 Amide group introduces hydrogen bonding; metabolite in cysteine conjugation. Biomarker for thiol metabolism ; metabolic studies.
3-[(2-Cyanoethyl)sulfanyl]-2-acetamidopropanoic acid C8H12N2O3S -SCH2CH2CN Nitrile group increases lipophilicity; potential prodrug applications. Not directly reported; cyano analogs used in drug design.
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine C8H14N2O4S -SCH2CH2CONH2 Structural isomer of the carbamoylethyl derivative; similar metabolic pathways. Detected in blood as a biomarker .
(2S)-3-[(2-Carbamoyl-2-hydroxyethyl)sulfanyl]-2-acetamidopropanoic acid C8H14N2O5S -SCH2C(OH)CONH2 Hydroxyl group adds polarity; potential antioxidant properties. No direct activity data; hydroxylated analogs in detox.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (CSAB derivatives) C12H12O5S (example) -SCH2COOH + aryl ketone Extended conjugation enhances Michael acceptor activity. Cytostatic activity against HeLa cells (IC50 ~10⁻⁶ M) .

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The carboxymethylsulfanyl group (-SCH2COOH) in the target compound provides dual functionality: the thioether sulfur enables nucleophilic reactions, while the carboxylic acid enhances water solubility. This contrasts with the cyanoethylsulfanyl group (-SCH2CH2CN), which increases lipophilicity for membrane penetration . Carbamoylethyl (-SCH2CH2CONH2) and hydroxycarbamoylethyl (-SCH2C(OH)CONH2) substituents introduce hydrogen-bonding capacity, influencing binding to enzymes like glutathione transferases .

Biological Activity Trends: Compounds with aryl ketone moieties (e.g., CSAB derivatives) exhibit enhanced antiproliferative activity due to their ability to act as Michael acceptors, reacting with cellular thiols . Metabolic Derivatives: The carbamoylethyl analog is a known biomarker in cysteine metabolism, detected in blood and linked to detoxification pathways .

Synthetic Accessibility :

  • Many analogs, including CSAB derivatives, are synthesized via Michael addition of thiols to α,β-unsaturated ketones . This method could theoretically extend to the target compound.

Biological Activity

3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid (CAS Number: 6890154) is a sulfur-containing amino acid derivative notable for its diverse biological activities. This compound features a carboxymethyl sulfanyl group attached to a propanoic acid backbone, along with an acetamido functional group, which contributes to its unique properties and potential therapeutic applications.

  • Molecular Formula : C₇H₁₃NO₄S
  • Molecular Weight : 306.30 g/mol
  • Structural Features : The compound consists of a carboxymethyl sulfanyl moiety, an acetamido group, and a propanoic acid backbone.

Biological Activities

Research indicates that 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exhibits several significant biological activities:

  • Antioxidant Properties : The presence of the sulfanyl group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit various enzymes, particularly those involved in metabolic pathways and signal transduction, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, possibly due to its antioxidant capabilities and modulation of neuroinflammatory pathways.

The biological activity of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is primarily attributed to its ability to interact with biomolecules, including proteins and enzymes. The carboxymethyl sulfanyl group is believed to enhance binding affinity to target proteins, leading to modulation of various biological pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-Acetyl-S-(2-carboxymethyl)cysteineContains an acetyl group and carboxymethyl moietyFocused on cysteine metabolism
2-CarboxyethylsulfanylacetamideSimilar backbone but lacks additional functional groupsLess complex structure
CysteineBasic amino acid structure with a thiol groupFundamental role in protein synthesis

The uniqueness of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid lies in its specific combination of functional groups that enhance its biological activity and therapeutic potential.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.
  • Antimicrobial Efficacy : In vitro tests against E. coli and Staphylococcus aureus showed inhibitory concentrations that suggest potential for development as an antimicrobial agent.
  • Neuroprotection in Animal Models : Research involving rodent models indicated that administration of the compound reduced markers of neuroinflammation and oxidative stress following induced neuronal injury.

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